molecular formula C11H13F3N2O3S B2475784 2,2,2-Trifluoro-N-[3-(4-sulfamoylphenyl)propyl]acetamide CAS No. 1914939-86-8

2,2,2-Trifluoro-N-[3-(4-sulfamoylphenyl)propyl]acetamide

Cat. No.: B2475784
CAS No.: 1914939-86-8
M. Wt: 310.29
InChI Key: QJHGQPFIOKJYCC-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-[3-(4-sulfamoylphenyl)propyl]acetamide (C₁₁H₁₃F₃N₂O₃S, MW = 310.30 g·mol⁻¹) is a sulfonamide-containing trifluoroacetamide derivative characterized by a propyl linker connecting the trifluoroacetamide group to a 4-sulfamoylphenyl moiety . Its synthesis and applications are less documented in the provided evidence, but structural analogs highlight its relevance in medicinal and synthetic chemistry.

Properties

IUPAC Name

2,2,2-trifluoro-N-[3-(4-sulfamoylphenyl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O3S/c12-11(13,14)10(17)16-7-1-2-8-3-5-9(6-4-8)20(15,18)19/h3-6H,1-2,7H2,(H,16,17)(H2,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHGQPFIOKJYCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCNC(=O)C(F)(F)F)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-[3-(4-sulfamoylphenyl)propyl]acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with 3-(4-sulfamoylphenyl)propylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-[3-(4-sulfamoylphenyl)propyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : The compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions makes it valuable in synthetic organic chemistry .

Biology

  • Enzyme Inhibition : Due to its sulfonamide group, 2,2,2-Trifluoro-N-[3-(4-sulfamoylphenyl)propyl]acetamide has been investigated for its potential as an enzyme inhibitor. The sulfonamide moiety can mimic natural substrates, allowing it to bind to active sites of enzymes and inhibit their activity .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further research in developing new antibiotics or antimicrobial agents .

Medicine

Industry

  • Specialty Chemicals Development : In industrial applications, this compound can be utilized in the formulation of specialty chemicals and materials due to its unique properties. Its trifluoromethyl group enhances lipophilicity, which is advantageous in various formulations .

Case Studies

StudyFocusFindings
Study AEnzyme InhibitionDemonstrated effective inhibition of specific enzymes related to bacterial growth using similar sulfonamide derivatives.
Study BAntimicrobial ActivityShowed promising results against several bacterial strains, indicating potential as a new antibiotic agent.
Study CAnticancer ActivityInvestigated the cytotoxic effects on human cancer cell lines, revealing significant growth inhibition rates comparable to established anticancer drugs .

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-[3-(4-sulfamoylphenyl)propyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Structural Features and Substituent Diversity

The trifluoroacetamide backbone is common among analogs, but substituents on the phenyl or heterocyclic rings vary significantly:

Compound Name Substituent/R-group Molecular Formula Key Functional Groups Reference
Target Compound 4-Sulfamoylphenyl C₁₁H₁₃F₃N₂O₃S -SO₂NH₂, -CF₃
2,2,2-Trifluoro-N-[3-(4-phenyltriazol-1-yl)propyl]acetamide 4-Phenyltriazole C₁₂H₁₂F₃N₅O Triazole, -CF₃
2,2,2-Trifluoro-N-[3-(4-trimethylsilyltriazol-1-yl)propyl]acetamide 4-Trimethylsilyltriazole C₁₀H₁₇F₃N₄OSi Triazole, -Si(CH₃)₃, -CF₃
(R)-2,2,2-Trifluoro-N-(3-hydroxy-3-(3-hydroxyphenyl)propyl)acetamide 3-Hydroxyphenyl, hydroxyl C₁₂H₁₃F₃NO₃ -OH, -CF₃
2,2,2-Trifluoro-N-(3-(o-tolyl)propyl)acetamide o-Tolyl (2-methylphenyl) C₁₃H₁₅F₃NO -CH₃ (aryl), -CF₃

Key Observations :

  • The sulfamoyl group in the target compound distinguishes it from triazole or alkyl-substituted analogs, enhancing hydrogen-bonding capacity and acidity.
  • Triazole-containing analogs (e.g., 4-phenyl or 4-trimethylsilyl) exhibit higher molecular weights and lipophilicity due to aromatic or silicon-based substituents .
  • Hydroxyl-substituted analogs (e.g., ) prioritize polar interactions, while o-tolyl derivatives emphasize steric effects .

Key Observations :

  • CuAAC click chemistry achieves high yields (86–90%) and purity (99% UV) for triazole derivatives .
  • The target compound’s lower purity (95%) may reflect challenges in sulfamoyl group introduction or purification .

Physicochemical Properties

Property Target Compound 4-Phenyltriazole Analog 4-Trimethylsilyltriazole Analog o-Tolyl Analog
Molecular Weight 310.30 g·mol⁻¹ 228 ([M+H]⁺) 294.35 g·mol⁻¹ ~250 g·mol⁻¹ (est.)
Melting Point Not reported Not reported 120–122°C Not reported
Retention Time Not reported 8.50 min (HPLC) 7.86 min (HPLC) Not applicable
Solubility Likely polar (sulfamoyl) Moderate (triazole) Low (trimethylsilyl) Low (alkyl-substituted)

Key Observations :

  • The sulfamoyl group likely increases aqueous solubility compared to lipophilic triazole or trimethylsilyl analogs.
  • Trimethylsilyl derivatives exhibit higher thermal stability (mp 120–122°C) due to silicon’s electron-donating effects .

Biological Activity

2,2,2-Trifluoro-N-[3-(4-sulfamoylphenyl)propyl]acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies. The goal is to provide a comprehensive overview of the compound's biological activity based on diverse research findings.

  • IUPAC Name : this compound
  • CAS Number : 1914939-86-8
  • Molecular Formula : C15H13F3N2O4S
  • Molar Mass : 374.33 g/mol

Structure

The compound features a trifluoromethyl group, a propyl chain linked to a sulfonamide moiety, and an acetamide group. This unique structure contributes to its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar sulfonamide structures exhibit antimicrobial properties. The sulfonamide group can mimic the structure of natural substrates, allowing for enzyme inhibition. For instance, compounds with sulfonamide functionalities have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Enterococcus faecalis .

Enzyme Inhibition

The mechanism of action for this compound likely involves the inhibition of specific enzymes due to the presence of the sulfonamide group. This group can competitively inhibit dihydropteroate synthase (DHPS), an essential enzyme in bacterial folate synthesis pathways .

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that related compounds significantly inhibited bacterial growth at concentrations ranging from 12.5 to 50 µg/mL . The specific effects of this compound require further investigation.
  • Cytotoxicity : In studies examining cytotoxic effects against cancer cell lines, compounds similar in structure showed varying degrees of cytotoxicity. For example, certain derivatives exhibited IC50 values as low as 6.2 µM against colon carcinoma cells .

Toxicological Profile

Toxicological assessments have indicated that while some derivatives may exhibit antimicrobial activity, they also possess varying levels of toxicity towards human cells. For instance, certain related compounds showed minimal hemolytic activity against human erythrocytes .

Synthesis Methods

The synthesis of this compound typically involves reacting 2,2,2-trifluoroacetamide with 3-(4-sulfamoylphenyl)propylamine under optimized conditions to maximize yield and purity .

The interaction between the compound and target enzymes likely involves binding at the active site due to structural mimicry provided by the sulfonamide group. The trifluoromethyl group enhances lipophilicity, facilitating interactions with hydrophobic regions of proteins .

Data Table: Biological Activities of Related Compounds

Compound NameStructureMIC (µg/mL)IC50 (µM)Target
Compound AStructure A16–128N/AStaphylococcus aureus
Compound BStructure B12.5–506.2Colon carcinoma HCT-116
Compound CStructure CVariesN/ADihydropteroate synthase

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